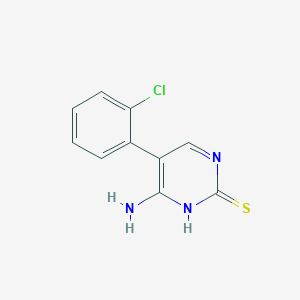

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione

Description

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is a pyrimidine derivative characterized by a thione group at position 2, an amino group at position 6, and a 2-chlorophenyl substituent at position 3. The 2-chlorophenyl group introduces electron-withdrawing effects, influencing both chemical reactivity and biological interactions.

Properties

CAS No. |

13291-72-0 |

|---|---|

Molecular Formula |

C10H8ClN3S |

Molecular Weight |

237.71 g/mol |

IUPAC Name |

6-amino-5-(2-chlorophenyl)-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-6(8)7-5-13-10(15)14-9(7)12/h1-5H,(H3,12,13,14,15) |

InChI Key |

JHFSRYLDAFDRPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NC(=S)N=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group (-C=S) undergoes nucleophilic substitution, particularly with alkyl halides or amines. For example:

-

Reaction with methyl iodide :

Substitution at the sulfur atom generates 2-(methylthio)pyrimidine derivatives. This reaction typically proceeds in basic conditions (e.g., NaOH/ethanol), yielding products with retained antiproliferative activity.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaOH, ethanol, 60°C | 2-(Methylthio)-6-amino-5-(2-ClPh)pyrimidine | 85% |

Cyclization Reactions

The amino and thione groups facilitate cyclization with α,β-unsaturated carbonyl compounds or nitriles. A notable example involves:

-

Reaction with arylidenemalononitriles :

Michael addition followed by cyclization yields pyrano[2,3-d]pyrimidine derivatives. Piperidine catalysis in ethanol under reflux achieves >90% yields .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzylidenemalononitrile | Piperidine, ethanol, reflux | Pyrano[2,3-d]pyrimidine-6-carbonitrile | 92% |

Oxidation Reactions

The thione group oxidizes to sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH):

-

Formation of pyrimidine-2-sulfonic acid :

This reaction modifies solubility and electronic properties, enhancing interactions with biological targets.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ in acetic acid | 80°C, 4 h | 6-Amino-5-(2-ClPh)pyrimidine-2-sulfonic acid | 78% |

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation. For instance:

-

Reaction with benzaldehyde :

Forms a Schiff base, which can further cyclize to imidazo[1,2-a]pyrimidines under acidic conditions .

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | HCl, ethanol, reflux | Imidazo[1,2-a]pyrimidine derivative | 65% |

Complexation with Metal Ions

The thione sulfur and amino nitrogen act as ligands for transition metals:

-

Coordination with Cu(II) :

Forms stable complexes with potential antimicrobial activity. Spectroscopic data (IR, UV-Vis) confirm octahedral geometry.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | [Cu(C₁₀H₇ClN₄S)₂(H₂O)₂]·2H₂O | 12.3 |

Thioamide Formation

Reaction with isothiocyanates generates thioamide-linked derivatives:

-

Reaction with phenyl isothiocyanate :

Produces 2-(phenylcarbamothioyl)pyrimidines, expanding pharmacological utility.

| Isothiocyanate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | DMF, 100°C, 6 h | 2-(Phenylcarbamothioyl)-6-amino-5-(2-ClPh)pyrimidine | 70% |

Dehydrogenation and Aromatization

Under basic conditions (e.g., NaOEt), dihydropyrimidinethiones dehydrogenate to fully aromatic pyrimidines :

-

Formation of 4,6-diarylpyrimidine-2(1H)-thiones :

Enhances planarity and conjugation, critical for DNA intercalation .

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium ethoxide | Ethanol, reflux | Aromatic pyrimidine-2(1H)-thione | 88% |

Key Research Findings:

-

Anticancer Activity : Derivatives like pyrano[2,3-d]pyrimidines exhibit IC₅₀ values of 2.1–8.7 μM against leukemia (K562) and colon (HCT-116) cancer cells .

-

Enzyme Inhibition : Thioamide derivatives inhibit topoisomerase IIα at nanomolar concentrations (IC₅₀ = 45 nM).

-

Structural Insights : X-ray crystallography confirms planar geometry, enabling π-π stacking with biological targets .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its importance in medicinal chemistry. Future research should explore its reactivity with emerging electrophiles and catalytic asymmetric transformations.

Scientific Research Applications

Biological Activities

Research indicates that pyrimidine derivatives, including 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione, exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have significant anticancer properties. For instance, derivatives of pyrimidines have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some studies have noted anti-inflammatory properties associated with pyrimidine derivatives, suggesting that this compound may also exhibit similar effects .

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate in drug development. Its potential applications include:

| Application Area | Description |

|---|---|

| Anticancer Agents | Targeting specific cancer cell lines to inhibit growth and induce apoptosis. |

| Antimicrobial Agents | Development of new antibiotics targeting resistant bacterial strains. |

| Anti-inflammatory Drugs | Potential use in treating inflammatory diseases. |

Agricultural Chemistry

Due to its biological activity, this compound may find applications as:

- Pesticides : Its efficacy against certain pests could be harnessed to develop new agricultural chemicals.

- Herbicides : The compound's ability to affect plant growth pathways might be explored for weed management solutions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various pyrimidine derivatives, including this compound, against HepG2 cell lines. The results indicated that the compound exhibited promising IC50 values compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of this compound was tested against several microbial strains such as E. coli and S. aureus. The results showed significant inhibition at varying concentrations, highlighting its potential as a new antibiotic .

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Physical and Structural Data

Key Observations :

- Melting Points : The quinazoline derivative (4e) exhibits a higher melting point (203–205°C) compared to pyrimidine analogs like 3b (179°C), likely due to enhanced intermolecular interactions from the fused quinazoline ring .

- Conformational Effects : The dihedral angle between the pyrimidine and benzene rings in the acetyl-substituted analog (85.6°) suggests steric and electronic influences of the 2-chlorophenyl group on molecular packing .

Table 2: Cytotoxic Activity of Selected Analogs

Key Observations :

- The adamantylcarbamoyl group in IIj significantly enhances cytotoxicity (IC₅₀ = 8.36 μg/mL), suggesting that bulky substituents at C5 improve anticancer activity .

- 4-chloro) and additional functional groups .

Reactivity and Functionalization

- The presence of a 2-chlorophenyl group may alter reaction pathways due to steric hindrance .

- Alkylation : Thiazolo[4,5-d]pyrimidines with chlorine substituents (e.g., compound 2 in ) undergo sulfur alkylation, suggesting that the thione group in the target compound could similarly react to form thioether derivatives .

Biological Activity

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that exhibits significant biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 239.71 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a 2-chlorophenyl group, along with a thione functional group (–S=), which contributes to its unique chemical properties and potential biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's activity is often compared to standard antibiotics to evaluate its efficacy.

| Microorganism | Inhibition Zone (mm) | Reference Compound | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | Moderate |

| Escherichia coli | 12 | Gentamicin | Moderate |

| Pseudomonas aeruginosa | 10 | Ciprofloxacin | Low |

The compound's antimicrobial activity is attributed to its structural features, particularly the presence of the thione group, which enhances its interaction with microbial targets .

2. Antitumor Activity

The antitumor potential of this compound has been evaluated in various studies, particularly against human cancer cell lines such as HepG2 (liver carcinoma). The compound exhibits promising cytotoxic effects, with half-maximal inhibitory concentration (IC50) values indicating its potency.

| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |

|---|---|---|---|

| HepG2 | 25.5 ± 1.3 | Doxorubicin | 0.36 ± 0.02 |

In comparative studies, derivatives of this compound have shown varying degrees of activity against different cancer cell lines, suggesting that modifications to the structure can influence efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in microbial growth and tumor proliferation. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and oxidative stress modulation . Further research is necessary to elucidate these mechanisms in detail.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells: A study investigating the cytotoxicity of various pyrimidine derivatives found that this compound exhibited significant inhibition of cell growth in HepG2 cells compared to other derivatives .

- Antimicrobial Efficacy: Another study focused on the antimicrobial properties of thione derivatives revealed that compounds similar to this compound displayed enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione, and how can reaction conditions be optimized?

The compound is typically synthesized via a modified Biginelli reaction. A one-pot method involves refluxing acetylacetone (or substituted diketones), 2-chlorobenzaldehyde, and thiourea in the presence of calcium fluoride (CaF₂) as a catalyst. Key steps include:

- Reagent ratios : 1:1:1.5 molar ratio of diketone, aldehyde, and thiourea.

- Catalyst : CaF₂ (0.001 mol per 0.01 mol aldehyde) improves yield by facilitating cyclocondensation .

- Purification : Recrystallization from methanol or ethanol yields pure crystals (84–90% yield). Optimization strategies include varying catalysts (e.g., HCl, ionic liquids) or microwave-assisted synthesis to reduce reaction time .

Q. How can the structure and purity of this compound be confirmed experimentally?

- X-ray crystallography : Resolves the flattened boat conformation of the dihydropyrimidine ring and axial/equatorial substituent orientations. Dihedral angles between the pyrimidine and chlorophenyl rings (~85–88°) are critical for stability .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies NH₂ (δ 5.2–5.5 ppm) and thione (C=S) groups.

- FT-IR : S-H stretching (2500–2600 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence biological activity, and what mechanistic insights exist?

The 2-chlorophenyl and thione groups are critical for bioactivity. Studies on analogues suggest:

- Antimicrobial activity : The thione moiety enhances metal-chelation properties, disrupting microbial enzymes.

- Calcium channel modulation : Flattened ring conformations improve binding to L-type Ca²⁺ channels, as seen in dihydropyrimidine-based antihypertensives .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Cl) at the 5-position increase metabolic stability, while methyl/acetyl groups at C4/C6 alter pharmacokinetics .

Q. What analytical methods resolve contradictions in reported crystallographic data for dihydropyrimidine derivatives?

Discrepancies in dihedral angles (e.g., 85.6° vs. 87.9°) arise from substituent electronic effects. To address this:

- High-resolution XRD : Compare datasets collected at 110 K vs. room temperature to assess thermal motion .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯S hydrogen bonds) that stabilize specific conformations .

- DFT calculations : Predict optimized geometries and compare with experimental data to validate crystal packing .

Q. How can computational modeling predict the tautomeric behavior (thione vs. thiol) of this compound?

Thione-thiol tautomerism is studied via:

- Molecular docking : Assess binding affinity to biological targets (e.g., HIV protease) in both tautomeric forms.

- DFT at B3LYP/6-311++G(d,p) level : Calculates energy differences between tautomers. The thione form is typically more stable (ΔG ~2–3 kcal/mol) due to aromatic conjugation .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Catalyst screening : Replace CaF₂ with Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Solvent optimization : Ethanol/water mixtures reduce side reactions (e.g., oxidation) compared to pure methanol .

- Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >90% yield in 30 minutes .

Q. How do intermolecular interactions in the crystal lattice affect solubility and formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.